9,11,14-Octadecatrienoate

Description

Structure

2D Structure

3D Structure

Properties

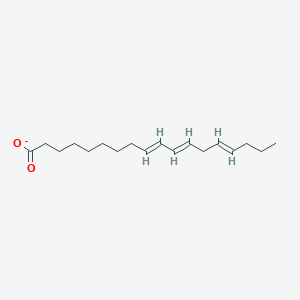

Molecular Formula |

C18H29O2- |

|---|---|

Molecular Weight |

277.4 g/mol |

IUPAC Name |

(9E,11E,14E)-octadeca-9,11,14-trienoate |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-5,7-10H,2-3,6,11-17H2,1H3,(H,19,20)/p-1/b5-4+,8-7+,10-9+ |

InChI Key |

STPHBDZEVRWTQO-FAMOWBKMSA-M |

Isomeric SMILES |

CCC/C=C/C/C=C/C=C/CCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCC=CCC=CC=CCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Nomenclature, Structural Variants, and Stereochemistry in Academic Context

Systematic Naming and Common Abbreviations of 9,11,14-Octadecatrienoate and Related Isomers

The following subsections provide a detailed overview of the nomenclature and structural features of several important octadecatrienoic acid isomers.

α-Eleostearic Acid (9(Z),11(E),13(E)-Octadecatrienoic Acid)

α-Eleostearic acid is a conjugated fatty acid, meaning its double bonds are not separated by methylene (B1212753) groups. wikipedia.org Its systematic IUPAC name is (9Z,11E,13E)-octadeca-9,11,13-trienoic acid. nih.govhznu.edu.cn This name precisely describes an 18-carbon chain with three conjugated double bonds starting at the 9th carbon, with the first double bond having a cis (Z) configuration and the following two having trans (E) configurations. nih.gov It is often abbreviated as α-ESA. Common synonyms include cis-9, trans-11, trans-13-octadecatrienoic acid and 9c,11t,13t-CLnA (conjugated linolenic acid). nih.gov

| Property | Value |

| Systematic IUPAC Name | (9Z,11E,13E)-octadeca-9,11,13-trienoic acid nih.govhznu.edu.cn |

| Common Name | α-Eleostearic acid wikipedia.org |

| Abbreviation | α-ESA |

| Molecular Formula | C₁₈H₃₀O₂ chemexper.com |

| Molecular Weight | 278.435 g/mol chemexper.com |

| CAS Number | 506-23-0 nih.gov |

α-Linolenic Acid (9(Z),12(Z),15(Z)-Octadecatrienoic Acid)

α-Linolenic acid (ALA) is a well-known omega-3 fatty acid. lktlabs.comwikipedia.org Its systematic IUPAC name is (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid, also referred to as all-cis-9,12,15-octadecatrienoic acid. wikipedia.orgiarc.frnih.gov This indicates an 18-carbon chain with three cis (Z) double bonds at the 9th, 12th, and 15th positions. wikipedia.orgnih.gov Unlike the eleostearic acids, the double bonds in ALA are non-conjugated. In lipid nomenclature, it is denoted as 18:3 (n-3). wikipedia.org

| Property | Value |

| Systematic IUPAC Name | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid iarc.frnih.gov |

| Common Name | α-Linolenic acid lktlabs.comwikipedia.org |

| Abbreviation | ALA lktlabs.com |

| Molecular Formula | C₁₈H₃₀O₂ nih.gov |

| Molecular Weight | 278.43 g/mol |

| CAS Number | 463-40-1 lktlabs.comnih.gov |

Punicic Acid (9(Z),11(E),13(Z)-Octadecatrienoic Acid)

Punicic acid is a conjugated linolenic acid and an isomer of α-eleostearic acid. atamanchemicals.comwikipedia.org Its systematic IUPAC name is (9Z,11E,13Z)-octadeca-9,11,13-trienoic acid. atamanchemicals.comnih.gov This structure consists of an 18-carbon chain with three conjugated double bonds, with the first and third having a cis (Z) configuration and the second having a trans (E) configuration. It is also known as trichosanic acid and is classified as an omega-5 fatty acid. atamanchemicals.com

| Property | Value |

| Systematic IUPAC Name | (9Z,11E,13Z)-octadeca-9,11,13-trienoic acid nih.gov |

| Common Name | Punicic acid atamanchemicals.comwikipedia.org |

| Abbreviation | PA |

| Molecular Formula | C₁₈H₃₀O₂ atamanchemicals.comnih.gov |

| Molecular Weight | 278.4 g/mol |

| CAS Number | 544-72-9 nih.gov |

Catalpic Acid (9(E),11(E),13(Z)-Octadecatrienoic Acid)

Catalpic acid is another conjugated polyunsaturated fatty acid. wikipedia.org Its systematic IUPAC name is (9E,11E,13Z)-octadeca-9,11,13-trienoic acid. wikipedia.orgnih.govebi.ac.uk This isomer has an 18-carbon chain with three conjugated double bonds, where the first two are trans (E) and the third is cis (Z). wikipedia.orgnih.gov It is naturally found in the seeds of the catalpa tree. wikipedia.org

| Property | Value |

| Systematic IUPAC Name | (9E,11E,13Z)-octadeca-9,11,13-trienoic acid wikipedia.orgnih.govebi.ac.uk |

| Common Name | Catalpic acid wikipedia.org |

| Abbreviation | N/A |

| Molecular Formula | C₁₈H₃₀O₂ wikipedia.orgnih.gov |

| Molecular Weight | 278.44 g/mol wikipedia.org |

| CAS Number | 4337-71-7 wikipedia.orgnih.gov |

Licanic Acid (4-oxo-9(Z),11(E),13(E)-Octadecatrienoic Acid)

Licanic acid is a keto fatty acid, meaning it contains a ketone functional group in addition to the carboxylic acid group. Its systematic IUPAC name is (9Z,11E,13E)-4-oxooctadeca-9,11,13-trienoic acid. nih.govebi.ac.uk It is structurally related to α-eleostearic acid, featuring the same conjugated double bond system but with an additional oxo group at the 4th carbon position. nih.govebi.ac.uk There is also a β-licanic acid, which has an all-trans configuration for the double bonds. chemspider.com

| Property | Value |

| Systematic IUPAC Name | (9Z,11E,13E)-4-oxooctadeca-9,11,13-trienoic acid nih.govebi.ac.uk |

| Common Name | α-Licanic acid nih.gov |

| Abbreviation | N/A |

| Molecular Formula | C₁₈H₂₈O₃ nih.govvulcanchem.com |

| Molecular Weight | 292.4 g/mol nih.govvulcanchem.com |

| CAS Number | 17699-20-6 nih.gov |

Columbinic Acid (7(E),9(Z),12(Z)-Octadecatrienoic Acid)

Columbinic acid is a non-conjugated octadecatrienoic acid. Some sources provide the IUPAC name as (5E,9E,12E)-octadeca-5,9,12-trienoic acid. vulcanchem.com Another isomer is sometimes referred to as columbinic acid, with the systematic name (5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid, also known as pinolenic acid. wikipedia.org For the purpose of this article, we will refer to the (5E,9Z,12Z) isomer. The IUPAC name (5E,9Z,12Z)-octadeca-5,9,12-trienoic acid indicates an 18-carbon chain with three non-conjugated double bonds. ebi.ac.uk

| Property | Value |

| Systematic IUPAC Name | (5E,9Z,12Z)-octadeca-5,9,12-trienoic acid ebi.ac.uk |

| Common Name | Columbinic acid |

| Abbreviation | N/A |

| Molecular Formula | C₁₈H₃₀O₂ ebi.ac.uk |

| Molecular Weight | 278.436 g/mol ebi.ac.uk |

| CAS Number | 16833-54-8 wikipedia.org |

Other Positional and Geometric Isomers of Octadecatrienoic Acid

Octadecatrienoic acid (C18:3) exists as numerous positional and geometric isomers, each with unique chemical properties. A significant group of these are the conjugated linolenic acids (CLNAs), which are characterized by having three conjugated double bonds (alternating single and double bonds). scielo.brnih.gov These are primarily found in the seed oils of various plants. scielo.br

The double bonds in CLNAs are most commonly found in positions Δ9,11,13 and Δ8,10,12, with various cis (Z) and trans (E) geometric configurations. scielo.brnih.gov For instance, α-Eleostearic acid is the (9Z,11E,13E)-isomer, while Punicic acid is the (9Z,11E,13Z)-isomer. mdpi.com Non-conjugated isomers, like the common α-linolenic acid (9Z,12Z,15Z), have their double bonds separated by methylene groups. nih.gov The specific isomer 9,11,14-octadecatrienoic acid features a conjugated system at the 9th and 11th positions and an isolated double bond at the 14th position. ebi.ac.ukebi.ac.uk

Below is a table of representative octadecatrienoic acid isomers:

| Common Name | Systematic Name (Geometry) | Double Bond Positions | Type |

| α-Linolenic acid | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | 9, 12, 15 | Non-conjugated |

| γ-Linolenic acid | (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid | 6, 9, 12 | Non-conjugated |

| α-Eleostearic acid | (9Z,11E,13E)-octadeca-9,11,13-trienoic acid | 9, 11, 13 | Conjugated |

| β-Eleostearic acid | (9E,11E,13E)-octadeca-9,11,13-trienoic acid | 9, 11, 13 | Conjugated |

| Punicic acid | (9Z,11E,13Z)-octadeca-9,11,13-trienoic acid | 9, 11, 13 | Conjugated |

| Jacaric acid | (8Z,10E,12Z)-octadeca-8,10,12-trienoic acid | 8, 10, 12 | Conjugated |

| Calendic acid | (8E,10E,12Z)-octadeca-8,10,12-trienoic acid | 8, 10, 12 | Conjugated |

Importance of Double Bond Position and Stereochemical Configuration in Research

The precise location and stereochemistry of double bonds in octadecatrienoic acids are critical determinants of their physical properties and biological functions. These structural nuances are a major focus of lipid research, as they dictate how these molecules interact with enzymes and cellular systems.

Geometric (cis/trans or Z/E) and Chiral (R/S) Considerations in Biological Activity

The geometric configuration of double bonds (cis/trans or Z/E) profoundly influences the shape and biological activity of fatty acids. nih.gov Cis double bonds introduce a kink in the fatty acid chain, while trans bonds result in a more linear, rigid structure. ekb.eg This difference in shape affects how the molecules are metabolized and incorporated into cell membranes. Research on isomers of octadecadienoic acid (C18:2) shows that the position of a trans double bond can significantly alter the activity of various enzymes involved in fatty acid metabolism. nih.gov

For conjugated linoleic acids (CLAs), which are C18:2 isomers, the cis-9, trans-11 and trans-10, cis-12 isomers are known to have distinct physiological importance. animbiosci.orgnih.gov These isomers can act similarly or antagonistically to alter cellular functions and may operate through different signaling pathways. nih.gov Similarly, for conjugated linolenic acids (CLNAs), isomers with double bonds at the 9, 11, and 13 positions have been shown to display higher cytotoxicity in cancer cell lines, with all-trans isomers exhibiting greater inhibitory activity than those with partial trans configurations. d-nb.info

Chirality, or the "handedness" (R/S configuration) of a molecule, becomes a factor when hydroxyl groups are introduced, creating hydroxy fatty acids (HODEs). For example, 13-hydroxyoctadecadienoic acid (13-HODE) exists as 13(S)-HODE and 13(R)-HODE stereoisomers. wikipedia.org These enantiomers can have different biological activities. wikipedia.org The enzymatic oxidation of linoleic acid by lipoxygenase (LOX) enzymes is stereoselective, producing specific enantiomers like 13(S)-HPODE (a precursor to 13(S)-HODE), whereas non-enzymatic radical oxidation produces a racemic (equal) mixture of R and S forms. mdpi.com The specific stereochemistry is crucial for the molecule's role in cellular signaling and its potential as a marker for various diseases. wikipedia.orgcymitquimica.com

Advanced Structural Elucidation Techniques for Research Purposes

Determining the exact structure of octadecatrienoic acid isomers, including the position and geometry of double bonds and the stereochemistry of any chiral centers, requires sophisticated analytical methods. Researchers employ a combination of chromatographic and spectroscopic techniques for unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying fatty acid isomers, often after derivatization to their methyl esters (FAMEs). Highly polar capillary columns, such as the SP-2560, can resolve many cis/trans isomers. researchgate.net The mass spectra provide molecular weight information and fragmentation patterns that help pinpoint double bond locations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation. Proton (¹H) NMR reveals distinctive signals for protons on the double bonds (olefinic protons), with chemical shifts and coupling constants that confirm the cis/trans geometry. researchgate.net Density Functional Theory (DFT) calculations of ¹H NMR chemical shifts have become a powerful tool for the unequivocal identification of geometric isomers of conjugated triene systems and for revising previous assignments. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is particularly effective for analyzing complex mixtures and separating isomers that are difficult to resolve by GC.

Reversed-Phase HPLC: Can separate isomers based on polarity, with R-configuration hydroperoxides often eluting before S-forms. aocs.org

Silver-Ion HPLC (Ag⁺-HPLC): This technique separates isomers based on the number, position, and geometry of their double bonds. It has been successfully used to identify numerous CLNA isomers. mdpi.com

Chiral Phase HPLC (CP-HPLC): This method is essential for separating enantiomers (R/S isomers) of hydroxy fatty acids. aocs.orgnih.gov Various chiral columns are available to resolve the diastereomers of lipid hydroperoxides. mdpi.com

Tandem Mass Spectrometry (MS/MS): When coupled with HPLC (LC-MS/MS), this technique provides detailed structural information. Atmospheric pressure chemical ionization (APCI) combined with MS/MS has been used to characterize FAMEs with conjugated double bonds, allowing for precise determination of double bond positions from fragmentation patterns. mdpi.com Newer methods like ozone-induced dissociation (OzID) provide an alternative fragmentation technique that is highly sensitive to double bond position, aiding in the discovery of novel fatty acid isomers in complex biological samples. researchgate.net

A summary of these techniques is provided below:

| Technique | Application in Isomer Analysis |

| GC-MS | Separation and identification of FAMEs; fragmentation patterns help locate double bonds. researchgate.net |

| NMR Spectroscopy | Unambiguous determination of cis/trans geometry via coupling constants and chemical shifts. mdpi.com |

| HPLC (General) | Separation of complex isomer mixtures. aocs.orgmdpi.com |

| Chiral Phase HPLC | Separation of R/S enantiomers of hydroxy fatty acids. mdpi.comaocs.orgnih.gov |

| LC-MS/MS | High-sensitivity detection and structural characterization from fragmentation patterns. mdpi.commdpi.com |

| OzID-MS | Fragmentation method highly specific to double bond location for discovering novel isomers. researchgate.net |

Natural Occurrence and Biological Sources in Research

Plant Sources and Distribution

Plants are a primary source of a wide array of fatty acids, many of which are essential for human nutrition and have industrial applications. Despite extensive analysis of plant lipids, direct identification of 9,11,14-octadecatrienoate is largely absent in the specified plant sources. Instead, research has predominantly identified other isomers of octadecatrienoic acid.

Seed oils are rich sources of various fatty acids. However, literature on the seed oils of bitter gourd (Momordica charantia), tung (Aleurites fordii), pomegranate (Punica granatum), and perilla (Perilla frutescens) primarily documents the presence of other isomers of octadecatrienoic acid, not this compound.

For instance, bitter gourd seed oil is known to be a significant source of α-eleostearic acid, which is (9Z,11E,13E)-9,11,13-octadecatrienoic acid. caymanchem.comresearchgate.netacs.org This conjugated linolenic acid can constitute about 60% of the total fatty acids in bitter gourd seed oil. caymanchem.com Similarly, tung oil is characterized by a high concentration of α-eleostearic acid, accounting for approximately 70% of its fatty acid composition. caymanchem.com

Pomegranate seed oil is distinguished by its high content of punicic acid, an isomer of conjugated linolenic acid with the structure (9Z,11E,13Z)-octadecatrienoic acid.

Perilla seed oil is a well-known source of α-linolenic acid (ALA), which is (9Z,12Z,15Z)-octadecatrienoic acid. plos.orgnih.govresearchgate.net This omega-3 fatty acid can make up 54-64% of the oil. researchgate.netwikipedia.orgnih.gov

Table 1: Predominant Octadecatrienoic Acid Isomers in Selected Seed Oils

| Seed Oil | Predominant Octadecatrienoic Acid Isomer | Isomer Structure |

| Bitter Gourd | α-Eleostearic acid | (9Z,11E,13E)-9,11,13-Octadecatrienoic acid |

| Tung | α-Eleostearic acid | (9Z,11E,13E)-9,11,13-Octadecatrienoic acid |

| Pomegranate | Punicic acid | (9Z,11E,13Z)-Octadecatrienoic acid |

| Perilla | α-Linolenic acid | (9Z,12Z,15Z)-Octadecatrienoic acid |

This table summarizes the most abundant octadecatrienoic acid isomers found in these seed oils based on available research. Data for this compound in these sources is not available.

Analysis of fruits and vegetables has also led to the identification of various octadecatrienoate isomers, but not this compound.

In tomato (Solanum lycopersicum), research has identified 9-oxo-10,12-octadecadienoic acid and 13-oxo-9,11-octadecadienoic acid. tandfonline.comtandfonline.com Additionally, studies have reported the presence of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid in both organic and inorganic tomato samples. phcog.com

The leaves of Cucurbita moschata (a type of pumpkin) have been found to contain 13-hydroxy-9Z,11E,15E-octadecatrienoic acid. researchgate.netresearchgate.netkoreascience.krnih.govmdpi.com

Information regarding the specific presence of this compound in mandarin orange and the fruit of the bitter gourd is not available in the reviewed scientific literature.

Investigation into other plant tissues has similarly highlighted the presence of octadecatrienoate isomers other than this compound.

In the stem of Tiliacora acuminata, GC-MS analysis revealed the presence of 9,12,15-octadecatrienoic acid (Z,Z,Z) as the predominant compound (85.6%). ijpsr.comijpsr.com

The leaves of Ehretia dicksonii have been found to contain (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester and (9Z,12Z,14E)-16-hydroxy-9,12,14-octadecatrienoic acid. oup.comnih.govtandfonline.comnih.gov

Research into aquatic plants has identified various fatty acids, including octadecatrienoic acids. For example, some aquatic plants are known to contain y-linolenic acid, 12-hydroxy-9,13,15-octadecatrienoic acid, and 9-hydroxy-10,12,15-octadecatrienoic acid. innovareacademics.inresearchgate.net However, there is no specific mention of this compound in the surveyed literature on aquatic plants.

Microbial and Fungal Production and Identification

Microorganisms and fungi are known to produce a diverse range of fatty acids. Some fungi can produce various hydroxylated and epoxy fatty acids from linoleic and linolenic acids. researchgate.netnih.gov For instance, the lipoxygenase from Nostoc sp. can be used for the stereoselective production of 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE) from α-linolenic acid. plos.org Recombinant E. coli expressing diol synthase from Aspergillus nidulans has been used to produce 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid. researchgate.net Fungal pathogens can also induce the production of oxylipins like 9- and 13-hydroxy-octadecatrienoic acid in host plants. nih.gov Despite this metabolic diversity, the production of this compound by microbial or fungal systems is not documented in the reviewed scientific literature.

Biosynthesis and Metabolic Pathways of 9,11,14 Octadecatrienoate and Its Derivatives

Precursor Utilization in Fatty Acid Metabolism

The formation of 9,11,14-octadecatrienoate derivatives is dependent on the availability of specific 18-carbon polyunsaturated fatty acids that serve as the primary substrates for enzymatic action.

Linoleic acid (18:2n-6) is a fundamental precursor in the biosynthesis of various oxylipins. mdpi.comoup.comfrontiersin.org In plants, it is a natural substrate for lipoxygenase (LOX) enzymes. mdpi.com The action of LOX on linoleic acid can lead to the formation of hydroperoxy derivatives, which are key intermediates. mdpi.comannualreviews.org Specifically, 9-lipoxygenase (9-LOX) and 13-lipoxygenase (13-LOX) catalyze the oxygenation of linoleic acid at the 9th and 13th carbon atoms, respectively, producing 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE). mdpi.comwiley.comgsartor.org These hydroperoxides can be further metabolized into a variety of signaling molecules. annualreviews.org For instance, human 15-lipoxygenase-1 (15-LOX-1) preferentially uses linoleic acid as a substrate, converting it to 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE). wikipedia.orgnih.gov

α-Linolenic acid (18:3n-3) is another crucial precursor for the synthesis of octadecatrienoate derivatives. oup.comfrontiersin.orgplos.org Similar to linoleic acid, it is a primary substrate for plant lipoxygenases. mdpi.comoup.com The enzymatic action of LOX on α-linolenic acid initiates pathways leading to various oxylipins, including jasmonic acid. frontiersin.orgnih.gov Specifically, 9-LOX converts α-linolenic acid to 9(S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT). researchgate.net This hydroperoxide can then be further metabolized by other enzymes like allene (B1206475) oxide synthase or hydroperoxide lyase to produce compounds such as 10-oxo-phytodienoic acid (10-OPDA). researchgate.net In some cases, incubation of soybean lipoxygenase with α-linolenic acid has been observed to cause inactivation of the enzyme, with 9(S)-hydroperoxyoctadecatrienoic acid identified as the causative agent. nih.gov

Enzymatic Transformations and Key Enzymes

The conversion of precursor fatty acids into this compound and its derivatives is primarily mediated by lipoxygenase enzymes, which exhibit distinct activities and specificities.

Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that catalyze the hydroperoxidation of polyunsaturated fatty acids. wiley.complos.org Plant LOXs are broadly classified into 9-LOXs and 13-LOXs based on their positional specificity of oxygen insertion into linoleic or linolenic acid. oup.comfrontiersin.orggsartor.org

9-LOX: This isoform introduces molecular oxygen at the C-9 position of the fatty acid chain. mdpi.comoup.com Higher activity of 9-LOX has been noted in the roots of Arabidopsis thaliana. mdpi.com In pepper plants, the 9-LOX gene CaLOX1 is involved in defense and cell death responses to microbial pathogens. oup.com

13-LOX: This isoform oxygenates the fatty acid at the C-13 position. mdpi.comoup.com The 13-LOX pathway is well-studied for its role in producing jasmonic acid. oup.comfrontiersin.org

15-LOX: In mammals, 15-lipoxygenases, such as ALOX15, can oxygenate linoleic acid to produce 13-S-hydroxyoctadecadienoic acid (13-HODE). nih.gov Human ALOX15B also acts on linoleic acid to form 13-HODE as the dominant product. frontiersin.org

9R-LOX: A recombinant 9R-lipoxygenase (9R-LOX) from Nostoc sp. SAG 25.82 has been shown to produce 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE) from α-linolenic acid. plos.org

The products of LOX activity, hydroperoxy fatty acids, are substrates for a cascade of other enzymes, leading to a diverse array of bioactive oxylipins. annualreviews.orgplos.org

A hallmark of lipoxygenase catalysis is its high degree of regio- and stereoselectivity, which determines the specific structure of the resulting hydroperoxide product. plos.orgnih.govbohrium.com

Regioselectivity: This refers to the specific carbon atom on the fatty acid backbone where oxygen is inserted. Plant LOXs are classified as 9-LOXs or 13-LOXs based on this property. oup.comgsartor.org For example, after purification by isoelectric focusing (IEF), barley malt (B15192052) LOX1 exhibits a 9-HPODE:13-HPODE ratio of 90:10 from linoleic acid, while LOX2 shows a ratio of 13:87, indicating high regioselectivity. wiley.comresearchgate.net The orientation of the substrate within the enzyme's active site is a key determinant of this positional specificity. gsartor.org

Stereoselectivity: This refers to the specific stereochemistry (R or S configuration) of the resulting chiral hydroperoxide. nih.govbohrium.com Plant lipoxygenases typically produce (S)-configured hydroperoxides. wiley.com For instance, LOX1 from barley malt produces 9-HPODE with a 93:7 S:R ratio, and LOX2 produces 13-HPODE with an 89:11 S:R ratio. wiley.comresearchgate.net The stereoselective abstraction of a hydrogen atom is the initial step that dictates the final stereochemistry of the product. nih.govbohrium.com

The precise control of regio- and stereoselectivity is crucial for the generation of specific bioactive molecules from a common precursor.

Lipoxygenase isoforms exhibit distinct preferences for certain fatty acid substrates, and their catalytic activity can be described by enzyme kinetics.

Substrate Specificity: While many plant LOXs prefer free fatty acids, some, like soybean LOX1, can act on fatty acids esterified to phospholipids. annualreviews.org In plants, linoleic and α-linolenic acids are the primary natural substrates for LOX. mdpi.com A recombinant 9R-LOX from Nostoc sp. showed the highest specific activity with linoleic acid, followed by α-linolenic acid. plos.org Some mammalian LOXs, like ALOX15B, can also utilize membrane-esterified fatty acids as substrates. frontiersin.org

Enzyme Kinetics: The catalytic activity of lipoxygenases can be characterized by kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). For example, the recombinant CaLOX1 protein from pepper has a Kₘ value of 113.9 μM for linoleic acid. oup.com The kinetics of lipoxygenase reactions can be complex, often involving product inhibition, where the hydroperoxide product can inhibit the enzyme's activity. nih.gov The reaction often exhibits an initial lag phase, which can be eliminated by the presence of product hydroperoxide. nih.gov Lipoxygenase activity is also influenced by factors such as pH, with most plant LOXs having an optimal pH range between 6.5 and 9.0. annualreviews.orgnih.gov

Hydroperoxide Lyase (HPL)

Hydroperoxide lyase (HPL) is a key enzyme in a competing branch of the oxylipin pathway. nih.govresearchgate.net It acts on the same substrate as allene oxide synthase (AOS), 13-hydroperoxy-octadecatrienoic acid (13-HPOT), but directs it away from jasmonate biosynthesis. nih.gov HPL cleaves 13-HPOT into a C6-aldehyde, (Z)-3-hexenal, and a C12-oxo-acid, 12-oxo-(Z)-9-dodecenoic acid (traumatin). oup.comnih.gov The C6-aldehydes are volatile compounds known as green leaf volatiles, which contribute to the characteristic smell of freshly cut grass and are involved in plant defense signaling. researchgate.netnih.gov

HPL belongs to the cytochrome P450 family, specifically the CYP74B subfamily. nih.govtandfonline.com Unlike classical P450s, HPL does not require molecular oxygen or an NADPH-dependent reductase for its catalytic activity. tandfonline.commpg.de In tomato, HPL shows a strong preference for 13-HPOT over other hydroperoxide substrates. nih.gov The expression of HPL can be induced by wounding and herbivore damage, suggesting its role in plant defense responses. nih.gov The relative activities of HPL and AOS can therefore regulate the flow of 13-HPOT into either the production of green leaf volatiles or the biosynthesis of jasmonates, representing a critical control point in the octadecanoid pathway. nih.govoup.com

Table 1: Substrates and Products of Hydroperoxide Lyase (HPL) in the Octadecanoid Pathway

| Enzyme | Substrate | Product(s) |

| Hydroperoxide Lyase (HPL) | 13(S)-Hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT) | (Z)-3-Hexenal and 12-oxo-(Z)-9-dodecenoic acid |

| Hydroperoxide Lyase (HPL) | 13(S)-Hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPOD) | Hexanal and 12-oxo-trans-10-dodecenoic acid |

Allene Oxide Synthase (AOS)

Allene oxide synthase (AOS) is a pivotal enzyme that catalyzes the first committed step in the biosynthesis of jasmonates from 13-hydroperoxy-octadecatrienoic acid (13-HPOT). mpg.denih.gov It is a specialized cytochrome P450 enzyme, classified as CYP74A. mpg.dewiley.com AOS converts 13-HPOT into an unstable allene oxide, 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid (12,13-EOT). nih.gov This reaction is a dehydration process and is crucial for initiating the formation of the cyclopentenone ring structure characteristic of jasmonates. mpg.denih.gov

Studies in Arabidopsis thaliana and tomato have shown that AOS is a major regulatory point in the octadecanoid pathway. wiley.comnih.gov Its expression and activity are induced by wounding, herbivore attack, and treatment with signaling molecules like systemin and methyl jasmonate. nih.govnih.gov This induction leads to an increased production of jasmonic acid (JA). mpg.denih.gov Overexpression of AOS in transgenic plants has been shown to increase endogenous JA levels, further highlighting its role as a rate-limiting step. nih.gov In contrast, knockout mutants of AOS are deficient in JA biosynthesis and exhibit male sterility, a phenotype that can be rescued by the application of methyl jasmonate. mpg.de This demonstrates the critical role of AOS in producing biologically active jasmonates required for both defense and developmental processes. mpg.de

Allene Oxide Cyclase (AOC)

Following the action of allene oxide synthase (AOS), allene oxide cyclase (AOC) catalyzes the next crucial step in jasmonate biosynthesis. nih.govusp.br AOC acts on the unstable allene oxide, 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid (12,13-EOT), produced by AOS. nih.gov It facilitates the cyclization of this substrate to form the first cyclic intermediate in the pathway, 12-oxo-phytodienoic acid (OPDA). nih.govnih.gov Specifically, AOC catalyzes the formation of the enantiomerically pure (9S,13S)-OPDA, which is the natural precursor for bioactive jasmonic acid (JA). nih.govusp.br

The expression of AOC genes is often upregulated by wounding and JA treatment, indicating a positive feedback loop in JA biosynthesis. usp.br In Arabidopsis thaliana, there are four AOC isoenzymes, all located in the chloroplasts, which can contribute to JA biosynthesis. nih.gov While AOS can act on hydroperoxides from both linolenic (18:3) and linoleic (18:2) acids, AOC exhibits greater specificity, preferentially utilizing the allene oxide derived from linolenic acid. nih.gov This specificity ensures the dedicated flow of intermediates towards the production of octadecanoid-derived jasmonates. nih.gov The AOC-catalyzed step is considered critical as it establishes the stereochemistry required for the subsequent enzymatic reactions leading to the formation of biologically active JA. usp.br

12-Oxo-Phytodienoic Acid Reductase (OPR)

12-oxo-phytodienoic acid reductase (OPR) is an enzyme that plays a key role in the later stages of jasmonic acid (JA) biosynthesis. nih.govoup.com It catalyzes the reduction of the double bond within the cyclopentenone ring of 12-oxo-phytodienoic acid (OPDA). nih.gov This reaction is a decisive step that channels the octadecanoid intermediates towards the final steps of JA formation. nih.gov OPR enzymes belong to a family of flavin-dependent oxidoreductases. researchgate.net

In plants, multiple OPR isoenzymes exist, and they can exhibit different substrate specificities and expression patterns. nih.govresearchgate.net For instance, in maize, different OPR genes are differentially regulated by wounding, pathogen infection, and stress hormones like salicylic (B10762653) acid, JA, and ethylene (B1197577). researchgate.net The isoenzyme OPR3 has been identified as the specific reductase involved in JA biosynthesis, as it preferentially acts on the naturally occurring (9S,13S)-OPDA isomer to produce 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), the direct precursor for the subsequent β-oxidation steps that yield JA. researchgate.net The expression of OPR genes can be induced by OPDA and methyl jasmonate, suggesting a feedback regulation mechanism within the octadecanoid pathway. oup.com

Other Enzymes Involved in Octadecanoid Metabolism

Beyond the core jasmonate biosynthetic pathway, several other enzymes utilize the initial hydroperoxide products of lipoxygenase (LOX) activity, leading to a diverse array of oxylipins. These alternative branches of the octadecanoid pathway contribute to various physiological processes in plants.

Divinylether Synthase (DES): This enzyme converts 13-hydroperoxy-octadecatrienoic acid (13-HPOT) into divinyl ethers. oup.com

Peroxygenase: Peroxygenases are also involved in the metabolism of fatty acid hydroperoxides, contributing to the diversity of oxylipins. oup.comnih.gov

Epoxygenases: These enzymes can introduce epoxide functional groups into fatty acids, further expanding the range of oxylipin signaling molecules. acs.org

Dehydrogenases and Oxidoreductases: Various dehydrogenases and oxidoreductases participate in the modification of oxylipin intermediates, altering their structure and biological activity. nih.gov

These enzymes collectively contribute to the complexity of the oxylipin profile in plants, which can be fine-tuned in response to different developmental cues and environmental stresses. The interplay between these various enzymatic pathways determines the specific blend of oxylipins produced, allowing for nuanced and specific physiological responses.

Table 2: Overview of Key Enzymes in Octadecanoid Metabolism

| Enzyme | Abbreviation | Function |

| Hydroperoxide Lyase | HPL | Cleaves 13-HPOT to produce C6-aldehydes and C12-oxo-acids. |

| Allene Oxide Synthase | AOS | Converts 13-HPOT to the unstable allene oxide, 12,13-EOT. |

| Allene Oxide Cyclase | AOC | Cyclizes 12,13-EOT to form 12-oxo-phytodienoic acid (OPDA). |

| 12-Oxo-Phytodienoic Acid Reductase | OPR | Reduces the double bond in the cyclopentenone ring of OPDA. |

| Divinylether Synthase | DES | Converts 13-HPOT into divinyl ethers. |

Octadecanoid Pathway (Oxylipin Pathway) in Plants

The octadecanoid pathway, also known as the oxylipin pathway, is a central metabolic route in plants that produces a wide range of bioactive lipid-derived compounds, collectively called oxylipins. frontiersin.orgoup.com This pathway is initiated by the oxygenation of polyunsaturated fatty acids, primarily α-linolenic acid (C18:3), by lipoxygenase (LOX) enzymes. oup.com The resulting hydroperoxy fatty acids serve as substrates for a variety of enzymes, leading to different branches of the pathway and the production of diverse oxylipins, including jasmonates. nih.govoup.com

The octadecanoid pathway is crucial for plant responses to a wide array of biotic and abiotic stresses, including herbivory, pathogen attack, and wounding. oup.comnih.gov It is also involved in various developmental processes such as pollen development, fruit ripening, and senescence. nih.govnih.gov The specific outcomes of the pathway are tightly regulated by the differential expression and activity of the enzymes involved, allowing plants to mount specific and appropriate responses to various internal and external stimuli. nih.govusp.br

Jasmonate Biosynthesis Cascade

The jasmonate biosynthesis cascade is a well-defined branch of the octadecanoid pathway that leads to the production of jasmonic acid (JA) and its derivatives. frontiersin.orgoup.com This cascade is a multi-step process that occurs across different cellular compartments, primarily the chloroplast and the peroxisome. frontiersin.org

The cascade begins in the chloroplast with the release of α-linolenic acid from galactolipid membranes. frontiersin.org This fatty acid is then sequentially acted upon by a series of enzymes:

Lipoxygenase (LOX): Introduces molecular oxygen into α-linolenic acid to form 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT). usp.broup.com

Allene Oxide Synthase (AOS): Dehydrates 13-HPOT to form an unstable allene oxide. nih.govwiley.com

Allene Oxide Cyclase (AOC): Catalyzes the cyclization of the allene oxide to produce 12-oxo-phytodienoic acid (OPDA). nih.govusp.brnih.gov

OPDA is then transported from the chloroplast to the peroxisome. oup.com Inside the peroxisome, the cascade continues with: 4. 12-Oxo-Phytodienoic Acid Reductase (OPR3): Reduces OPDA to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). researchgate.netoup.com 5. β-oxidation: A series of three cycles of β-oxidation shortens the carboxylic acid side chain of OPC-8:0 to produce the 12-carbon compound, jasmonic acid. oup.com

The resulting JA can be further metabolized into various active forms, such as the methyl ester, methyl jasmonate (MeJA), or conjugated to amino acids, most notably isoleucine, to form jasmonoyl-isoleucine (JA-Ile), which is a potent signaling molecule. frontiersin.org The entire cascade is tightly regulated at multiple levels, including gene expression of the biosynthetic enzymes, which can be induced by wounding and other stresses, creating a positive feedback loop that amplifies the jasmonate signal. usp.broup.com

Role in Plant Stress Responses and Development

Unsaturated fatty acids, including octadecatrienoates, are fundamental components in plants' adaptation to environmental challenges. frontiersin.org They are not only integral to cellular membranes but also serve as precursors for a variety of bioactive molecules that regulate stress signaling. frontiersin.org

When plants face biotic stresses like pathogen infections or abiotic stresses such as drought, cold, or high salinity, their lipid metabolism undergoes significant changes. nih.govresearchgate.netmdpi.com These stressors can trigger the release of polyunsaturated fatty acids from membranes, which are then converted into a diverse group of signaling molecules called oxylipins. nih.gov This process is a key part of the plant's defense mechanism. nih.govresearchgate.net

For instance, in response to various abiotic stresses, including cold and salt, the levels of nitrated α-linolenic acid (NO₂-18:3) have been observed to increase significantly in Arabidopsis. frontiersin.org This modification can induce the expression of protective proteins like heat shock proteins. frontiersin.org The plant hormone ethylene, which influences growth, development, and stress responses, is also linked to these pathways. purdue.edu Research has shown that under carbon starvation, a stress condition, plants modulate the homeostasis of enzymes involved in ethylene biosynthesis, highlighting a complex regulatory network that helps plants survive adverse conditions. purdue.edu

The biosynthesis of punicic acid itself begins with the creation of fatty acids within the plant's plastids. mdpi.comatamanchemicals.com These are then modified through a series of desaturation and conjugation steps to form punicic acid. mdpi.comatamanchemicals.com This specialized fatty acid, along with other unsaturated fatty acids, plays a crucial role in the plant's ability to withstand and respond to environmental hardships. frontiersin.org

Metabolism in Animal Models and Microbial Systems

The metabolic fate of this compound has been a subject of significant research, particularly in animal models, revealing its conversion into other biologically active fatty acids.

Conversion to Other Fatty Acid Derivatives (e.g., Conjugated Linoleic Acid)

When consumed, punicic acid is readily metabolized and converted into conjugated linoleic acid (CLA), specifically the cis-9, trans-11 isomer (rumenic acid). nih.govnih.govresearchgate.net This conversion has been observed in various tissues of rats, including plasma, liver, heart, kidney, and adipose tissue, following oral administration of punicic acid. nih.govnih.govjscimedcentral.com While some punicic acid is absorbed intact, a significant portion is rapidly transformed into CLA. jscimedcentral.com

The efficiency of this conversion can vary. For instance, studies comparing punicic acid with α-eleostearic acid, another conjugated linolenic acid isomer, have shown that α-eleostearic acid has a higher conversion rate to CLA in the liver. nih.gov However, punicic acid tends to accumulate in tissues in greater amounts. nih.gov The structural differences among conjugated linolenic acid isomers, particularly the configuration of the Δ13 double bond, are thought to influence their conversion efficiency. nih.gov

The biological significance of this conversion lies in the fact that CLA itself is a bioactive fatty acid with various reported health benefits. wikipedia.org Therefore, dietary punicic acid serves as a precursor, providing a source of CLA to the body. nih.govwikipedia.org

Table 1: Conversion of Punicic Acid to Conjugated Linoleic Acid in Animal Models

| Animal Model | Tissue/Fluid | Key Finding | Reference |

| Rats | Plasma, Liver, Heart, Kidney, Adipose Tissue | Punicic acid is metabolized to cis-9, trans-11 CLA. | nih.govjscimedcentral.com |

| Rats | Serum, Liver, Heart, Kidney | Supplementation with pomegranate seed oil (rich in punicic acid) leads to the incorporation of CLA in tissues. | nih.gov |

| Rats | Intestinal Lymph | Both intact punicic acid and its conversion product, CLA, are absorbed. | nih.gov |

Oxidative Metabolites (e.g., Oxo-OTrE, Hydroxy-OTrE)

The metabolism of octadecatrienoates also involves oxidation, leading to the formation of various oxygenated metabolites, including oxo- and hydroxy-octadecatrienoates (Oxo-OTrE and Hydroxy-OTrE). caymanchem.com These oxidative metabolites are often produced through the action of lipoxygenase (LOX) enzymes. scispace.com

For example, 9-Oxo-10E,12Z,15Z-octadecatrienoic acid (9-OxoOTrE) is an oxidized derivative that can be produced from the oxidation of 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE). caymanchem.com This compound has been noted for its antimicrobial properties against plant pathogenic microorganisms. caymanchem.com Similarly, 13-hydroxy-9Z,11E,15E-octadecatrienoic acid has been isolated from the leaves of Cucurbita moschata. researchgate.net

In animal systems, the metabolism of related hydroxy fatty acids has been studied. For example, MOLT-4 lymphocytes can metabolize 13-hydroxy-9,11-octadecadienoic acid through beta-oxidation, retaining the hydroxyl group and the conjugated diene system. nih.gov This process leads to a variety of shorter-chain hydroxy fatty acids. nih.gov These findings suggest that the oxidative metabolites of octadecatrienoates can enter into various metabolic pathways, potentially modulating cellular functions. nih.gov

Table 2: Examples of Oxidative Metabolites of Octadecatrienoates

| Metabolite | Precursor/Source | Biological Context/Activity | Reference |

| 9-Oxo-10E,12Z,15Z-octadecatrienoic acid (9-OxoOTrE) | 9-HpOTrE | Antimicrobial against plant pathogens | caymanchem.com |

| 13-Hydroxy-9Z,11E,15E-octadecatrienoic acid | Cucurbita moschata leaves | Naturally occurring hydroxy fatty acid | researchgate.net |

| 9-Hydroxy-10-oxo-13-hydroperoxy-11(E),15(Z)-octadecadienoic acid | 9-HPOT | Formed by enzyme preparations from flax, wheat, and corn seeds | scispace.com |

| 9-hydroperoxy-12-oxo-13-hydroxy-10(E),15(Z)-octadecadienoic acid | 13-HPOT | Formed by enzyme preparations from flax, wheat, and corn seeds | scispace.com |

Microbial Biotransformations of Octadecatrienoates

Microorganisms possess diverse enzymatic machinery capable of transforming a wide array of organic compounds, including fatty acids. medcraveonline.comfrontiersin.org Microbial biotransformation is a process where microbes alter the chemical structure of a compound, often leading to molecules with different properties. medcraveonline.commdpi.com This process is crucial in the metabolism of various dietary components within the gut. frontiersin.org

In the context of fatty acids, gut microbes can perform reactions such as hydrolysis, reduction, and isomerization. medcraveonline.comfrontiersin.org While specific studies focusing exclusively on the microbial biotransformation of this compound are not extensively detailed in the provided results, the general principles of microbial metabolism of fatty acids are well-established. For instance, the oleaginous yeast Yarrowia lipolytica has been engineered to produce punicic acid, demonstrating that microorganisms can be hosts for its synthesis. researchgate.net This implies that these organisms possess the necessary enzymatic pathways to handle such fatty acids. researchgate.net

The biotransformation of related conjugated linolenic acids by gut microbiota can influence their biological activity. frontiersin.org These microbial transformations are an important area of research for understanding the full impact of dietary fatty acids on health. frontiersin.orgmdpi.com

Isotopic Labeling Studies for Metabolic Fate Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. generalmetabolics.comnih.gov By replacing certain atoms in a molecule with their stable (non-radioactive) or radioactive isotopes, researchers can follow the compound's absorption, distribution, metabolism, and excretion. clearsynth.comscripps.edu

Deuterium (B1214612) (²H) and Carbon-13 (¹³C) are common stable isotopes used in these studies. nih.govdoi.org For example, deuterium-labeled fatty acids have been used to measure dietary fat oxidation during physical activity. nih.gov The use of deuterium can offer advantages over ¹³C, such as eliminating the need for certain corrections in data analysis. nih.gov

In the context of octadecatrienoates, isotopic labeling can provide definitive evidence of their metabolic conversions. For instance, studies using ¹⁴C-labeled linolenic acid have helped to identify various metabolic products, including polar metabolites formed through the action of plant enzymes. scispace.com A study on 6,9,12-octadecatrienoic acid using both deuterium and ¹⁴C labeling demonstrated that the abstraction of a hydrogen atom is a rate-limiting step in both enzymatic and non-enzymatic oxidation. nih.gov

These tracer studies are invaluable for building a quantitative understanding of metabolic fluxes and pathways, not just for fatty acids but for a wide range of metabolites. nih.govfrontiersin.org They allow scientists to map the intricate network of biochemical reactions that occur within a cell or an entire organism. generalmetabolics.comnih.gov

Biological Activities and Molecular Mechanisms in Research Models

Modulation of Cellular Processes

9,11,14-Octadecatrienoate, also known as α-Eleostearic acid (α-ESA), has demonstrated significant effects on the proliferation and induction of apoptosis in various cancer cell lines. Research indicates that α-ESA can inhibit the growth of cancer cells, including breast and colon cancer lines. aacrjournals.orgoup.com For instance, in studies involving MDA-MB-231 and MDA-ERα7 human breast cancer cells, α-ESA was found to inhibit proliferation. aacrjournals.orgresearchgate.net Similarly, it suppressed the growth of DLD-1 human colon cancer cells. oup.com The antiproliferative activity of α-ESA appears to be more potent than that of conjugated linoleic acid (CLA) at similar concentrations. aacrjournals.org

The induction of apoptosis, or programmed cell death, is a key mechanism behind the antitumor effects of α-ESA. In breast cancer cell lines, treatment with α-ESA led to a high percentage of apoptotic cells, ranging from 70% to 90%. aacrjournals.orgresearchgate.net This effect is characterized by morphological changes such as nuclear condensation and fragmentation. spandidos-publications.com In colon cancer cells, α-ESA treatment resulted in DNA laddering, a hallmark of apoptosis. aacrjournals.org Furthermore, α-ESA has been shown to induce apoptosis in HL60 leukemia cells, evidenced by cellular and nuclear fragmentation. medchemexpress.com

| Cell Line | Cancer Type | Observed Effects of α-ESA | Reference |

|---|---|---|---|

| MDA-MB-231 (ER-) | Breast Cancer | Inhibited proliferation, induced apoptosis (82-89%) | aacrjournals.org |

| MDA-ERα7 (ER+) | Breast Cancer | Inhibited proliferation, induced apoptosis (82-89%) | aacrjournals.org |

| SKBR3 | Breast Cancer | Inhibited cell growth, induced apoptosis, G0/G1 and G2/M cell cycle arrest | spandidos-publications.com |

| T47D | Breast Cancer | Inhibited cell growth, induced apoptosis, G0/G1 and G2/M cell cycle arrest | spandidos-publications.com |

| MCF-7 | Breast Cancer | Suppressed proliferation, induced apoptosis | nih.gov |

| DLD-1 | Colon Cancer | Inhibited growth, induced DNA fragmentation (apoptosis) | oup.com |

| HT-29 | Colon Cancer | Decreased viability, increased DNA fragmentation | aacrjournals.org |

| HL60 | Leukemia | Induced cellular and nuclear fragmentation (apoptosis) | medchemexpress.com |

The apoptotic effects of this compound are mediated through the modulation of several key signaling pathways. In MCF-7 breast cancer cells, α-ESA treatment led to the upregulation of p53 and its downstream target, p21. nih.govnih.gov The tumor suppressor protein p53 plays a critical role in initiating apoptosis in response to cellular stress. The activation of p53 can, in turn, induce the expression of pro-apoptotic proteins like Bax. nih.gov

Studies have shown that α-ESA treatment increases the expression of Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in MCF-7 cells. nih.gov This shift in the Bax/Bcl-2 ratio is a crucial step in the intrinsic apoptosis pathway, leading to mitochondrial dysfunction. α-ESA has been observed to cause a loss of mitochondrial membrane potential. aacrjournals.orgresearchgate.net

Furthermore, α-ESA has been found to increase the mRNA expression and activity of Caspase-3, a key executioner caspase in the apoptotic cascade. oup.comnih.govnih.gov In DLD-1 colon cancer cells, the induction of apoptosis by α-ESA was associated with enhanced caspase activity. oup.comnih.gov However, in some breast cancer cell lines (MDA-wt and MDA-ERα7), the apoptotic effect of α-ESA appeared to be independent of caspases, as a caspase inhibitor did not block its action. aacrjournals.orgresearchgate.net In these cells, apoptosis may proceed through caspase-independent mechanisms, such as the translocation of Apoptosis-Inducing Factor (AIF) and endonuclease G from the mitochondria to the nucleus. aacrjournals.orgresearchgate.net

Lipid peroxidation appears to be a crucial mechanism underlying the pro-apoptotic and antiproliferative effects of this compound. oup.comnih.gov The conjugated triene system in α-ESA makes it highly susceptible to oxidation, leading to the generation of lipid peroxides. oup.com This increased lipid peroxidation has been observed in tumor tissues of mice fed with α-ESA, which correlated with enhanced DNA fragmentation. oup.comnih.gov

The link between lipid peroxidation and apoptosis is supported by studies where the effects of α-ESA were mitigated by antioxidants. oup.comnih.gov For instance, when breast cancer cells were treated with α-ESA in the presence of the antioxidant α-tocotrienol, the growth inhibition and apoptosis were reversed. aacrjournals.org Similarly, in DLD-1 colon cancer cells, the addition of α-tocopherol suppressed the oxidative stress and subsequent apoptosis induced by α-ESA. oup.comnih.gov These findings strongly suggest that the induction of apoptosis by α-ESA is dependent on an oxidation-driven mechanism. aacrjournals.orgwiley.com This process of iron-dependent cell death resulting from lipid peroxidation is also known as ferroptosis, and α-ESA has been identified as a ferroptosis inducer. medchemexpress.combiorxiv.org

In the context of metabolic regulation, this compound has been shown to influence adipogenesis and glucose metabolism. In vitro studies using 3T3-L1 adipocytes have demonstrated that α-ESA can act as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. elsevier.es These nuclear receptors are key regulators of lipid and glucose metabolism.

The activation of PPARs by α-ESA suggests its potential role in modulating adipocyte differentiation and function. elsevier.es Research has indicated that the anti-adiposity effects of α-ESA may be linked to the induction of apoptosis in preadipocytes, thereby reducing the number of fat cells. nih.gov In adipocyte models, unsaturated fatty acids have been shown to increase lipolysis and decrease the accumulation of triglycerides. mdpi.com While the direct effects of α-ESA on glucose uptake in adipocytes are still being fully elucidated, the activation of AMPK, a central regulator of cellular energy, has been noted in other cell types, which can lead to increased glucose consumption. mdpi.com

This compound has been shown to modulate inflammatory pathways in various research models. Its conjugated fatty acid structure is believed to contribute to these anti-inflammatory properties.

One of the key mechanisms through which α-ESA exerts its anti-inflammatory effects is by inhibiting lipoxygenase (LOX) enzymes. Lipoxygenases are involved in the synthesis of pro-inflammatory mediators such as leukotrienes from arachidonic acid. Research has indicated that α-ESA can inhibit the activity of these enzymes. biorxiv.org This inhibition of lipoxygenase pathways contributes to the reduction of inflammation. The ability of α-ESA to interfere with the enzymatic peroxidation of fatty acids highlights its role as a modulator of inflammatory responses.

Modulation of Inflammatory Pathways in in vitro and in vivo Animal Models

Modulation of Pro-inflammatory Markers (e.g., via PPAR-γ activation)

Research has shown that certain octadecanoids, a class of lipid mediators that includes this compound, can regulate inflammation. For instance, the linoleic acid metabolite 13-KODE has been found to induce the transcriptional repression of pro-inflammatory factors through the activation of the PPAR-γ receptor, leading to the amelioration of colitis in animal models. portlandpress.com Activation of PPAR-γ by compounds like 13(S)-HpOTrE or 13(S)-HOTrE can inactivate the NLRP3 inflammasome complex, which results in the downregulation of pro-inflammatory markers induced by lipopolysaccharides (LPS) in cell cultures. portlandpress.com

Derivatives of α-linolenic acid, such as 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA), have been identified in extracts of tomato, mandarin orange, and bitter gourd. researchgate.net This compound has been shown to modulate gene expression and adiponectin production in adipocytes through its interaction with PPARγ. researchgate.net Similarly, another α-linolenic acid derivative, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA), also found in tomato extract, activates PPARα and induces the expression of its target genes in primary mouse hepatocytes. researchgate.net

The activation of PPARs is a key mechanism in these anti-inflammatory effects. PPARγ activation, in particular, is known to have insulin-sensitizing properties and is a master regulator of adipogenesis. nih.gov It can also limit tumor progression by various mechanisms. nih.gov PPARα, on the other hand, is crucial for fatty acid catabolism. nih.gov The dual activation of PPARα and PPARγ can lead to beneficial effects on both lipid and glucose metabolism, as well as anti-inflammatory and other positive cardiovascular effects. nih.gov

| Compound | Source/Model | Mechanism | Effect on Pro-inflammatory Markers |

| 13-KODE | Animal models of colitis | PPAR-γ activation | Repression of pro-inflammatory factors |

| 13(S)-HpOTrE / 13(S)-HOTrE | LPS-challenged RAW 264.7 cells and mouse peritoneal macrophages | PPAR-γ activation, NLRP3 inflammasome inactivation | Downregulation of LPS-induced pro-inflammatory markers |

| 13-oxo-OTA | Adipocytes | PPARγ interaction | Modulation of gene expression and adiponectin production |

| 9-oxo-OTA | Murine primary hepatocytes | PPARα activation | Induction of PPARα target gene expression |

Effects on DNA Polymerases and Topoisomerases

In the context of topoisomerases, research into marine-derived α-methoxylated fatty acids has revealed inhibitory effects on Leishmania donovani DNA topoisomerase IB (LdTopIB). dntb.gov.ua Specifically, (5Z,9Z)-(±)-2-methoxy-5,9-eicosadienoic acid and its acetylenic analog were found to inhibit LdTopIB. dntb.gov.ua These compounds did not, however, inhibit human topoisomerase IB at the concentrations tested, suggesting a degree of selectivity. dntb.gov.ua

Receptor and Signaling Pathway Interactions

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism (e.g., PPARγ, PPARα)

Punicic acid, an isomer of conjugated linoleic acid also known as 9(Z),11(E),13(Z)-octadecatrienoic acid, has been shown to bind to the ligand-dependent transactivation domain of PPARγ with an IC50 of 2.5 µM. caymanchem.com It also increases the activity of both PPARα and PPARγ in 3T3-L1 cells. caymanchem.com This dual agonism is associated with improved glucose tolerance and suppression of obesity-related inflammation. caymanchem.com

PPARs are ligand-activated transcription factors that regulate lipid and glucose metabolism. smw.chopenmedicinalchemistryjournal.com PPARα is highly expressed in tissues with high fatty acid catabolism like the liver, while PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity. nih.govsmw.ch The activation of these receptors by fatty acids and their derivatives is a critical part of their function as metabolic sensors. nih.gov

| Compound | Receptor | Cell Line/Model | Observed Effect |

| Punicic Acid (9(Z),11(E),13(Z)-Octadecatrienoic Acid) | PPARγ | 3T3-L1 cells | Binds to ligand-dependent transactivation domain (IC50 = 2.5 µM) |

| Punicic Acid (9(Z),11(E),13(Z)-Octadecatrienoic Acid) | PPARα, PPARγ | 3T3-L1 cells | Increased receptor activity |

Involvement in Arachidonate Cascade and Oxylipin Signaling

Octadecanoids, which are derived from the metabolism of 18-carbon polyunsaturated fatty acids like linoleic and alpha-linolenic acid, are a class of oxylipins. portlandpress.com These molecules are involved in a wide range of biological processes, including inflammation, pain, and immune regulation. portlandpress.com The synthesis of oxylipins from polyunsaturated fatty acids can occur through enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. semanticscholar.org

In plants and fungi, C18 polyunsaturated fatty acids are the primary substrates for oxygenases, while in mammals, the C20 fatty acid arachidonic acid is the main precursor for a class of oxylipins called eicosanoids. nih.gov However, there is significant interplay. For example, the linoleic acid metabolite 13-HODE can stimulate prostacyclin production by increasing the release of arachidonic acid. semanticscholar.org

Other G protein-coupled receptors (GPCRs) and Transient Receptor Potential Vanilloid (TRPV1) Channel Interactions

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that detect extracellular molecules and activate intracellular signaling pathways. wikipedia.orgbritannica.com Certain oxylipins derived from linoleic and arachidonic acid, such as 9(S)-HPODE and 13(S)-HPODE, are recognized by the GPCR known as G2A. nih.gov In fungi, specific GPCRs, like GprD in Aspergillus nidulans, are responsible for perceiving these oxylipins. nih.gov

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and inflammation, is also modulated by fatty acids and their derivatives. myds.me Oleic acid, a monounsaturated fatty acid, has been shown to inhibit TRPV1 activity by interacting with the vanilloid-binding pocket and stabilizing a closed state of the channel. myds.me Conversely, other lipids like lysophosphatidic acid can activate TRPV1. myds.me The linoleic acid-derived octadecanoids 9- and 13-HODEs and KODEs are involved in nociception through their interaction with the TRPV1 receptor. portlandpress.com

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of various cellular processes, including proliferation, differentiation, and apoptosis. nih.gov These pathways consist of a cascade of protein kinases: MAP3K, MAP2K, and MAPK. nih.gov

Research has indicated that 4-Oxo-9,11,13-octadecatrienoic acid can suppress the activation of MAPK pathways, contributing to its anti-inflammatory effects. vulcanchem.com The modulation of MAPK signaling is a common mechanism by which various bioactive compounds, including flavonoids, exert their effects on cancer cells and other biological systems. nih.gov The activation of protein kinase C (PKC) can lead to the phosphorylation of the MAPK signaling cascade, which in turn can activate transcription factors like NF-κB, influencing processes such as cardiac hypertrophy. mdpi.com

Role in Plant Physiology and Defense Mechanisms

Signaling in Root Development and Architecture

Oxylipins derived from the 9-lipoxygenase (9-LOX) pathway, including this compound and its related compounds, are recognized as signaling molecules that influence plant root development. researchgate.netplos.org Research has demonstrated that these compounds can induce oxidative stress and play a role in controlling root architecture. researchgate.net

In Arabidopsis thaliana, the application of 9-hydroxy-10,12,15-octadecatrienoic acid (9-HOT), a derivative of the 9-LOX pathway, has been shown to inhibit root growth. plos.org This inhibitory effect has been utilized to screen for transcription factors involved in the signaling or metabolism of this oxylipin. plos.org Such screens have identified several transcription factors that, when overexpressed, can restore root growth in the presence of 9-HOT, suggesting their involvement in detoxification or signaling pathways that counteract the inhibitory effects of 9-LOX-derived oxylipins. plos.org For example, the overexpression of the basic leucine (B10760876) zipper (bZIP) transcription factor TGA5 and the monoxygenase CYP81D11 it regulates, was found to reduce the impact of 9-HOT, likely through an activated detoxification pathway. plos.org

Furthermore, studies on noxy (non-responding to oxylipins) mutants in Arabidopsis have provided genetic evidence for the role of 9-LOX-derived oxylipins as signaling molecules in root development. plos.org The response to 9-HOT is independent of the jasmonate signaling pathway, as it remains active in the coi-1 mutant. plos.org Some of these noxy mutants are allelic to genes involved in ethylene (B1197577) signaling, indicating a complex interplay between oxylipin and ethylene pathways in the regulation of root growth. plos.org The connection between oxylipins and root meristem function may also be mediated by certain bZIP transcription factors, such as bZIP11, which are known to participate in auxin-mediated root growth. plos.org

The table below summarizes key research findings on the role of 9-LOX-derived oxylipins in root development.

| Compound/Factor | Organism | Observed Effect on Root Development | Reference |

| 9-hydroxy-10,12,15-octadecatrienoic acid (9-HOT) | Arabidopsis thaliana | Inhibition of root growth. | plos.org |

| Overexpression of TGA5/CYP81D11 | Arabidopsis thaliana | Reduced the inhibitory effect of 9-HOT on root growth. | plos.org |

| noxy mutants (e.g., ctr1, eto1) | Arabidopsis thaliana | Showed non-responsiveness to the root growth inhibition by 9-HOT. | plos.org |

| bZIP11 | Arabidopsis thaliana | Implicated in connecting oxylipin signaling to root meristem function. | plos.org |

Response to Pathogen Challenge and Environmental Stress

This compound and related oxylipins are integral components of the plant's defense response against pathogens and its adaptation to environmental stress. scispace.comnih.gov These molecules can act directly as antimicrobial agents or function as signals to activate broader defense mechanisms. nih.govmdpi.com

In response to pathogen attack, plants can activate both the 9-LOX and 13-LOX pathways, leading to the production of a variety of oxylipins. mdpi.com For instance, in the interaction between soybean and the pathogen Phytophthora sojae, a number of oxylipins, including derivatives of octadecatrienoic acid, were found to be upregulated in tolerant soybean cultivars. nih.gov This suggests these molecules are a critical part of the defense strategy. nih.gov Specifically, compounds like (9Z,11E)-13-Oxo-9,11-octadecadienoic acid and 10(E),12(E)-9-hydroperoxyoctadeca-10,12-dienoic acid were identified as potential biomarkers for oxylipin-mediated plant immunity. nih.gov

Furthermore, a large-scale comparative assessment of the antimicrobial effects of various oxylipins revealed that many possess the ability to inhibit the growth of plant pathogenic microbes. nih.gov Notably, 13-keto-9(Z),11(E),15(Z)-octadecatrienoic acid demonstrated strong inhibitory activity against the mycelial growth and spore germination of several eukaryotic microbes. nih.gov This direct antimicrobial activity supports the role of these compounds in plant defense. nih.gov

Beyond direct antimicrobial action, oxylipins serve as signaling molecules that regulate the expression of defense-related genes. mdpi.com In maize, infection by Cochliobolus heterostrophus leads to the production of 9-LOX-derived compounds that mediate defense gene expression. mdpi.com Similarly, in Arabidopsis, the recognition of a pathogen's avirulence protein can activate both 13- and 9-LOX-dependent oxylipin biosynthesis pathways, which are thought to mediate plant defense. mdpi.com

Environmental stresses such as drought, heat, and salinity also trigger responses in plants that involve unsaturated fatty acids and their oxylipin derivatives. frontiersin.org These molecules act as precursors for various bioactive compounds, including jasmonates, and are regulators of stress signaling pathways. frontiersin.org

The table below details specific research findings on the involvement of 9-LOX-derived oxylipins in response to pathogens and environmental stress.

| Plant-Pathogen/Stress Interaction | Key Oxylipin Findings | Implied Function | Reference |

| Soybean - Phytophthora sojae | Upregulation of oxylipin biomarkers in tolerant cultivars. | Critical component of defense strategies. | nih.gov |

| Various Plant Pathogens (in vitro) | 13-keto-9(Z),11(E),15(Z)-octadecatrienoic acid showed strong antimicrobial activity. | Direct inhibition of pathogen growth. | nih.gov |

| Maize - Cochliobolus heterostrophus | Production of 9-LOX-derived compounds. | Mediation of defense gene expression. | mdpi.com |

| General Environmental Stress | Unsaturated fatty acids serve as precursors for bioactive molecules. | Regulation of stress signaling. | frontiersin.org |

Interaction with Plant Hormonal Pathways (e.g., Jasmonates, Auxin)

The biological activities of this compound and related 9-LOX-derived oxylipins are intricately connected with the signaling networks of major plant hormones, particularly jasmonates and auxin.

Interaction with Jasmonates:

The biosynthesis of jasmonic acid (JA) and its derivatives originates from the 13-LOX pathway, starting with α-linolenic acid. frontiersin.orgusp.br However, the 9-LOX pathway, which also utilizes fatty acid substrates, produces a distinct set of oxylipins that can interact with and modulate jasmonate signaling. While 13-LOX products like 13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT) are direct precursors to JA, the products of the 9-LOX pathway can have both synergistic and antagonistic effects on JA-mediated responses. frontiersin.orgnih.gov

For example, in tobacco, antisense suppression of a 9-LOX gene led to reduced levels of certain oxylipins and impaired resistance to the pathogen Phytophthora parasitica, a process where jasmonates are also known to be involved. apsnet.org This suggests a cooperative role for both 9-LOX and 13-LOX pathways in mounting an effective defense response. Conversely, some studies indicate that the signaling pathways for 9-LOX-derived oxylipins can be independent of the core JA signaling component, COI1. plos.orgnih.gov Research in Arabidopsis has shown that defense responses can be induced by both 12-oxo-phytodienoic acid (OPDA), a JA precursor, and JA itself, while other developmental processes are specifically induced by JA but not OPDA, indicating the existence of multiple, distinct signaling pathways for oxylipins. nih.gov

Interaction with Auxin:

The interplay between oxylipins and auxin signaling is particularly evident in the regulation of root development. Auxin is a critical hormone for lateral root initiation and development. nih.gov The inhibitory effect of 9-LOX-derived oxylipins on root growth suggests a potential antagonistic interaction with auxin signaling pathways. plos.org

Research has identified transcription factors that may mediate the crosstalk between oxylipin and auxin signaling. For instance, the bZIP11 transcription factor, identified in a screen for components involved in the response to 9-HOT, is also known to be involved in auxin-mediated root growth. plos.org This suggests that oxylipins might influence root development by modulating the activity of transcription factors that are also targets of the auxin signaling pathway. Furthermore, auxin itself can regulate the expression of genes involved in the biosynthesis of other hormones, creating a complex regulatory network where oxylipins can indirectly influence or be influenced by auxin levels and signaling. nih.gov For example, auxin can modulate the biosynthesis of cytokinins, which in turn can affect auxin gradients and root growth. mdpi.com While direct molecular interactions between this compound and auxin signaling components are still being elucidated, the physiological evidence points towards a significant interplay in the control of plant development.

The table below provides a summary of the interactions between 9-LOX-derived oxylipins and plant hormonal pathways.

| Interacting Hormone | Context of Interaction | Key Findings | Reference |

| Jasmonates | Plant Defense | 9-LOX and 13-LOX pathways can act cooperatively in pathogen resistance. | apsnet.org |

| Jasmonates | Signal Transduction | Signaling of 9-LOX oxylipins can be independent of the core JA receptor COI1. | plos.orgnih.gov |

| Auxin | Root Development | 9-LOX oxylipins inhibit root growth, suggesting antagonism with auxin signaling. | plos.org |

| Auxin | Transcriptional Regulation | Transcription factors like bZIP11 may link oxylipin and auxin signaling pathways in root development. | plos.org |

Analytical Methodologies for 9,11,14 Octadecatrienoate and Its Metabolites in Research

Chromatographic Techniques

Chromatography is a fundamental technique for separating the components of a mixture. wikipedia.org It involves a mobile phase that carries the mixture through a stationary phase, with separation occurring based on the differential interactions of the components with the stationary phase. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds, such as fatty acid methyl esters (FAMEs). unco.edunih.gov For the analysis of 9,11,14-octadecatrienoate and other fatty acids, a derivatization step to convert the carboxylic acids into their more volatile methyl esters is typically required. unco.edu

Detailed Research Findings:

In a typical GC-MS analysis, the FAMEs are separated on a capillary column, such as a DB-5 or Rtx-Ms column. nih.govf1000research.com The temperature of the column is programmed to increase gradually, allowing for the separation of fatty acids based on their boiling points and polarity. nih.gov Following separation by GC, the molecules are ionized, commonly through electron impact (EI) ionization, and the resulting charged fragments are detected by the mass spectrometer based on their mass-to-charge ratio (m/z). nih.gov

Several studies have utilized GC-MS to identify and quantify octadecatrienoic acid isomers in various biological samples. For instance, GC-MS analysis of ethanolic extracts of Barleria longiflora leaves identified 9,12,15-octadecatrienoic acid,(z,z,z)- as a major component with a peak area of 36.13%. researchgate.net Similarly, in an analysis of Brassica oleracea var. viridis (Collard Greens), GC-MS identified 9,12,15-octadecatrienoic acid among 77 other bioactive compounds. f1000research.com Another study on Persea americana leaves identified several fatty acid methyl esters, including 8,11,14-docosatrienoic acid methyl ester and 9,12-octadecadienoic acid methyl ester, highlighting the utility of GC-MS in fatty acid profiling. nih.gov

Table 1: Example GC-MS Parameters for Fatty Acid Analysis

| Parameter | Typical Setting |

| Column | DB-5 fused-silica capillary column or Rtx-Ms |

| Carrier Gas | Helium |

| Injection Mode | Split or Splitless |

| Injector Temperature | ~240-300°C |

| Oven Temperature Program | Ramped, e.g., 70°C to 250°C |

| Ionization Mode | Electron Impact (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table provides a general overview of typical GC-MS parameters; specific conditions can vary based on the instrument and analytical goals.

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of fatty acids, offering advantages for heat-labile and less volatile compounds. unco.edu HPLC separates components in a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. wikipedia.org

Detailed Research Findings:

For fatty acid analysis, reversed-phase HPLC with a C18 column is commonly employed. acs.org Since most fatty acids, including this compound, lack a strong chromophore for UV detection, derivatization with a UV-absorbing or fluorescent tag is often necessary. unco.edu However, for conjugated fatty acids, direct UV detection is possible. researchgate.net

HPLC is particularly useful for separating isomers and for purifying specific fatty acids from complex mixtures. unco.edu For instance, in the analysis of macamides and fatty acid derivatives in maca, HPLC was used to quantify the contents of various compounds after initial identification by UPLC-QTOF-MS. acs.org The mobile phase typically consists of a gradient mixture of an aqueous solvent (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724). acs.org

Table 2: Example HPLC Parameters for Fatty Acid Analysis

| Parameter | Typical Setting |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile (often with acid) |

| Flow Rate | ~1 mL/min |

| Detection | UV (with or without derivatization), Fluorescence, MS |

| Column Temperature | ~40°C |

This table presents representative HPLC parameters; actual conditions are optimized for specific applications.

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric methods provide detailed information about the molecular structure and properties of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules, including the position and stereochemistry of double bonds in fatty acids. wikipedia.orgresearchgate.net It is based on the interaction of atomic nuclei with an external magnetic field. wikipedia.org

Detailed Research Findings:

¹H NMR and ¹³C NMR are the most common NMR techniques used for fatty acid analysis. The chemical shifts (δ) of protons and carbons in the NMR spectrum provide information about their chemical environment. uci.edu For instance, olefinic protons of double bonds typically resonate in the region of 5.30-6.40 ppm in the ¹H NMR spectrum. nih.gov

In the structural elucidation of a new unsaturated hydroxy fatty acid, 13-hydroxy-9Z,11E,15E-octadecatrienoic acid, from Cucurbita moschata, 2D-NMR experiments such as NOESY were crucial in determining the Z and E configurations of the double bonds by observing the coupling patterns of related proton signals. researchgate.net The analysis of ¹H-NMR and ¹³C-NMR data, in comparison with previously reported data for similar compounds, allows for definitive structural assignment. researchgate.net

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy measures the absorption of UV light by a sample. technologynetworks.com While non-conjugated fatty acids show minimal UV absorbance, conjugated systems, such as the one potentially present in isomers of this compound or its metabolites, exhibit characteristic UV absorption spectra. unco.eduresearchgate.net

Detailed Research Findings:

The conjugated triene system in α-eleostearic acid (9Z,11E,13E-octadecatrienoic acid) provides a strong intrinsic chromophore, making it suitable for UV detection. researchgate.net This property has been exploited to develop a continuous UV spectrophotometric assay for lipase (B570770) activity, where the hydrolysis of triacylglycerols containing α-eleostearic acid leads to a change in the UV absorption spectrum. researchgate.net The assay monitors the decrease in optical density at a specific wavelength, which is proportional to the lipase activity. researchgate.net This principle can be applied to other conjugated fatty acids to develop specific and sensitive analytical methods.

Mass Spectrometry Variants (e.g., MALDI TOF, FAB-MS, EI-MS, CI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. Various ionization techniques can be coupled with MS to analyze a wide range of molecules.

Detailed Research Findings:

Electron Impact Mass Spectrometry (EI-MS): As discussed in the GC-MS section, EI is a hard ionization technique that causes extensive fragmentation of molecules. nih.gov The resulting fragmentation pattern provides a "fingerprint" that can be used to identify the compound by comparing it to a spectral library.